4-(4-Piperazin-1-ylphenyl)morpholine

Medicinal Chemistry Drug Design Physicochemical Properties

4-(4-Piperazin-1-ylphenyl)morpholine (CAS 156605-79-7) is a bifunctional heterocyclic building block featuring a morpholine ring and a piperazine ring connected via a para-substituted phenyl linker. Its free piperazine NH provides an orthogonal reactive handle for amide coupling or nucleophilic substitution, while the morpholine oxygen preserves solubility without additional synthetic steps. This scaffold is a privileged substructure in CDK4/6 and AKT kinase inhibitor patents, enabling direct pharmacophore installation. With a clogP of 1.6 and TPSA of 35.9 Ų, it resides in optimal CNS drug-like chemical space. Procure this high-purity intermediate for neuroscience-focused medicinal chemistry, anti-inflammatory lead identification, or DMPK analytical method development.

Molecular Formula C14H21N3O
Molecular Weight 247.34 g/mol
CAS No. 156605-79-7
Cat. No. B117858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Piperazin-1-ylphenyl)morpholine
CAS156605-79-7
Synonyms4-(4-PIPERAZIN-1-YL-PHENYL)-MORPHOLINE
Molecular FormulaC14H21N3O
Molecular Weight247.34 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=C(C=C2)N3CCOCC3
InChIInChI=1S/C14H21N3O/c1-3-14(17-9-11-18-12-10-17)4-2-13(1)16-7-5-15-6-8-16/h1-4,15H,5-12H2
InChIKeyPHMRTDTVSRLPCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Piperazin-1-ylphenyl)morpholine (CAS 156605-79-7): A Dual Piperazine-Morpholine Scaffold for Medicinal Chemistry Procurement


4-(4-Piperazin-1-ylphenyl)morpholine (CAS 156605-79-7, molecular formula C14H21N3O, molecular weight 247.34) is a heterocyclic building block comprising a morpholine ring and a piperazine ring connected via a para-substituted phenyl linker . Its structural signature—the simultaneous presence of two distinct saturated nitrogen heterocycles—distinguishes it from simpler mono-heterocyclic analogs such as 4-phenylmorpholine or 1-phenylpiperazine. The piperazine moiety provides a secondary amine handle (hydrogen bond donor count: 1) for further derivatization, while the morpholine oxygen (hydrogen bond acceptor count: 4) modulates polarity and solubility . This compound has been utilized as an intermediate in the synthesis of kinase inhibitors and as a key substructure in combinatorial libraries targeting CNS and anti-inflammatory pathways [1].

Why 4-(4-Piperazin-1-ylphenyl)morpholine Cannot Be Replaced by Simple Morpholine or Piperazine Analogs in Synthesis


Attempts to substitute 4-(4-piperazin-1-ylphenyl)morpholine with simpler building blocks (e.g., 4-phenylmorpholine or 4-phenylpiperazine) fail due to critical differences in downstream functionalization capability and physicochemical profiles. The target compound offers a bifunctional scaffold: the free piperazine NH provides a reactive site for nucleophilic substitution or amide coupling, whereas the morpholine oxygen remains inert under many derivatization conditions, preserving solubility-enhancing polarity. This orthogonal reactivity is absent in mono-heterocyclic analogs. Furthermore, the extended para-phenylene linker geometry dictates a specific vector of substitution in target molecules, which cannot be replicated by ortho- or meta-substituted isomers or by replacing the linker with more flexible alkyl chains. For procurement teams, substituting a close analog may yield an intermediate with incorrect regiochemistry, altered lipophilicity, or inability to complete the final synthetic step [1].

Quantitative Differentiation Evidence for 4-(4-Piperazin-1-ylphenyl)morpholine Against Structural Analogs


Chemical Space Positioning: Quantified Topological Polar Surface Area (TPSA) Differentiation from Mono-Heterocyclic Analogs

The target compound exhibits a Topological Polar Surface Area (TPSA) of 35.9 Ų, representing a 15–30% increase relative to simpler analogs such as 4-phenylmorpholine (TPSA 21.3 Ų) and 1-phenylpiperazine (TPSA 28.1 Ų) [1]. This elevated TPSA arises from the combination of the morpholine oxygen, the piperazine NH, and the electron-rich phenyl linker. The measured value falls within the optimal range (20–60 Ų) for blood–brain barrier penetration while exceeding the minimum threshold (≥30 Ų) associated with favorable solubility and reduced hERG liability [2]. Procurement decisions relying on analogs with lower TPSA may yield compounds with undesirably high passive permeability and heightened cardiac safety risk.

Medicinal Chemistry Drug Design Physicochemical Properties

Synthetic Versatility: Quantitative Comparison of Derivatization Handle Availability

The target compound contains one free secondary amine (piperazine NH) as a reactive handle for further functionalization, whereas the morpholine nitrogen is tertiary and the oxygen is unreactive under standard amide coupling or nucleophilic substitution conditions . In contrast, simpler analogs such as 1-phenylpiperazine contain one reactive NH, while 4-phenylmorpholine contains zero reactive NH handles, rendering it unsuitable for further derivatization via amide bond formation without additional synthetic steps. This single-handle property enables chemoselective derivatization: the piperazine NH can be acylated, alkylated, or sulfonylated without interference from the morpholine moiety. Combinatorial chemistry studies involving piperazine/morpholine hybrids confirm that such bifunctional scaffolds yield a higher diversity of final compounds per synthetic step compared to mono-heterocyclic building blocks [1].

Synthetic Chemistry Building Block Medicinal Chemistry

Drug-Likeness Profile: Calculated Lipophilicity (clogP) Comparison to Substituted Analogs

The calculated partition coefficient (clogP) for 4-(4-piperazin-1-ylphenyl)morpholine is approximately 1.6, positioning it in the optimal lipophilicity range for oral drug candidates [1]. This value is intermediate between the more lipophilic analog 4-(4-methylpiperazin-1-ylphenyl)morpholine (estimated clogP ~2.0) and the more hydrophilic 4-(4-hydroxypiperidin-1-ylphenyl)morpholine (estimated clogP ~1.2) [2]. clogP values below 1.0 risk poor membrane permeability, while values above 3.0 are associated with increased promiscuity, phospholipidosis risk, and metabolic instability. The target compound's value of 1.6 aligns with the 'golden triangle' principle for drug-likeness and is supported by its structural similarity to validated kinase inhibitor scaffolds bearing the 4-(piperazin-1-yl)phenyl motif [3].

ADME Drug Design Physicochemical Properties

Ligand Efficiency Metrics: Molecular Weight and Heavy Atom Count Optimization

With a molecular weight of 247.34 Da and a heavy atom count of 18, 4-(4-piperazin-1-ylphenyl)morpholine sits in the 'sweet spot' between fragment-sized molecules (MW < 200) and larger lead-like compounds (MW > 300) . This intermediate size yields favorable ligand efficiency metrics: assuming a hypothetical IC50 of 1 μM against a target (representative of unoptimized screening hits), the Ligand Efficiency (LE) would be approximately 0.31 kcal/mol per heavy atom, and Lipophilic Ligand Efficiency (LLE) would be approximately 4.4 (pIC50 6.0 minus clogP 1.6). These values exceed the commonly accepted thresholds of LE ≥ 0.30 and LLE ≥ 3.0 for advancement in lead optimization programs [1]. In contrast, larger analogs bearing additional substituents on the phenyl ring (MW > 300) would exhibit reduced LE values, while simpler mono-heterocyclic fragments (MW < 200) lack sufficient structural complexity for target recognition.

Fragment-Based Drug Discovery Lead Optimization Ligand Efficiency

Procurement-Driven Application Scenarios for 4-(4-Piperazin-1-ylphenyl)morpholine (CAS 156605-79-7)


Scaffold for Kinase Inhibitor Synthesis Targeting CDK4/6 and Related Oncology Indications

The 4-(piperazin-1-yl)phenyl motif present in this compound is a privileged substructure in multiple kinase inhibitor patents, particularly those targeting CDK4/6 and AKT kinases [1]. Procurement of this building block enables direct installation of the pharmacophore via amide coupling to the piperazine NH. The morpholine moiety simultaneously provides favorable solubility characteristics without requiring additional synthetic steps. This scaffold is specifically useful for medicinal chemistry teams synthesizing analogs of clinical-stage inhibitors where the para-substituted phenyl-piperazine-morpholine core is a key recognition element [2].

Intermediate for Central Nervous System (CNS) Drug Discovery Programs

The calculated TPSA of 35.9 Ų and clogP of 1.6 position 4-(4-piperazin-1-ylphenyl)morpholine within the optimal physicochemical space for CNS drug candidates [1]. This profile supports blood–brain barrier penetration while maintaining sufficient polarity to avoid excessive tissue accumulation. Procurement of this compound is particularly relevant for neuroscience-focused medicinal chemistry groups developing therapeutics for indications including epilepsy, depression, or neurodegenerative disorders, where piperazine and morpholine fragments have demonstrated validated pharmacological activity [2].

Building Block for Dual Pharmacophore Anti-Inflammatory and Antimicrobial Lead Generation

Recent studies have demonstrated that hybrid piperazine-morpholine compounds exhibit dual inhibitory activity against enzymes relevant to inflammation and microbial resistance [1]. 4-(4-Piperazin-1-ylphenyl)morpholine serves as an ideal core for synthesizing focused libraries that explore structure-activity relationships at both the piperazine and morpholine positions. Procurement of this scaffold allows parallel synthesis of analogs with varying N-substituents on the piperazine ring, enabling rapid exploration of chemical space for anti-inflammatory and antimicrobial lead identification [2].

Reference Standard for Mass Spectrometry-Based Metabolite Identification in Drug Metabolism Studies

Due to its dual heterocyclic structure, 4-(4-piperazin-1-ylphenyl)morpholine exhibits a distinctive mass spectrometric fragmentation pattern characterized by diagnostic ions corresponding to cleavage of the morpholine and piperazine moieties [1]. This property makes the compound valuable as an internal reference standard or as a model substrate for developing LC-MS/MS methods aimed at detecting piperazine- or morpholine-containing drug metabolites in biological matrices. Procurement of high-purity material supports analytical method development in DMPK (Drug Metabolism and Pharmacokinetics) laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Piperazin-1-ylphenyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.